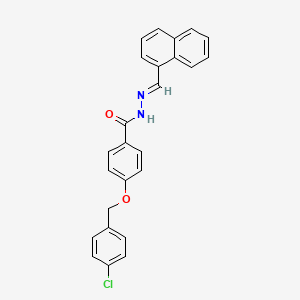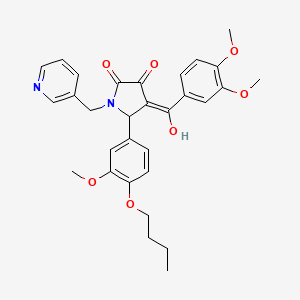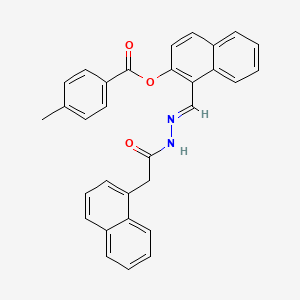
4-((4-Chlorobenzyl)oxy)-N'-(1-naphthylmethylene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((4-Chlorbenzyl)oxy)-N’-(1-Naphthylmethylen)benzohydrazid umfasst typischerweise die folgenden Schritte:
Bildung des Hydrazids: Der erste Schritt beinhaltet die Reaktion von 4-Chlorbenzylchlorid mit Hydrazinhydrat zur Bildung von 4-Chlorbenzylhydrazid.
Kondensationsreaktion: Das Hydrazid wird dann unter Rückflussbedingungen in Gegenwart eines geeigneten Lösungsmittels wie Ethanol mit 1-Naphthaldehyd umgesetzt, um das Endprodukt 4-((4-Chlorbenzyl)oxy)-N’-(1-Naphthylmethylen)benzohydrazid zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Schritte beinhalten, jedoch in größerem Maßstab und mit Optimierungen für Ausbeute und Reinheit. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen umfassen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-((4-Chlorbenzyl)oxy)-N’-(1-Naphthylmethylen)benzohydrazid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Hydrazinderivate umwandeln.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitrierungsmittel (Salpetersäure) können unter kontrollierten Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Bildung von Oxiden und Chinonen.
Reduktion: Bildung von Hydrazinderivaten.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
4-((4-Chlorbenzyl)oxy)-N’-(1-Naphthylmethylen)benzohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere auf seine entzündungshemmenden und krebshemmenden Eigenschaften.
Materialwissenschaften: Die Verbindung wird für ihre Verwendung bei der Entwicklung von organischen Halbleitern und anderen fortschrittlichen Materialien untersucht.
Biologische Studien: Sie wird in Studien im Zusammenhang mit Enzyminhibition und Protein-Ligand-Interaktionen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-((4-Chlorbenzyl)oxy)-N’-(1-Naphthylmethylen)benzohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(1-naphthylmethylene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-({2-[(4-chlorbenzyl)oxy]-1-naphthyl}methylen)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 5-({2-[(4-chlorbenzyl)oxy]-1-naphthyl}methylen)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Einzigartigkeit
4-((4-Chlorbenzyl)oxy)-N’-(1-Naphthylmethylen)benzohydrazid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm bestimmte chemische und biologische Eigenschaften verleihen. Seine Kombination aus aromatischen Ringen und funktionellen Gruppen ermöglicht vielseitige Interaktionen mit verschiedenen molekularen Zielstrukturen, wodurch es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen wird.
Eigenschaften
CAS-Nummer |
396662-79-6 |
|---|---|
Molekularformel |
C25H19ClN2O2 |
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C25H19ClN2O2/c26-22-12-8-18(9-13-22)17-30-23-14-10-20(11-15-23)25(29)28-27-16-21-6-3-5-19-4-1-2-7-24(19)21/h1-16H,17H2,(H,28,29)/b27-16+ |
InChI-Schlüssel |
VVVZCGKQPNUVFH-JVWAILMASA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12025579.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide](/img/structure/B12025592.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025600.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12025602.png)



![(5Z)-3-cyclopentyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025637.png)

![3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12025643.png)
![[4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12025647.png)
![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12025652.png)

![6-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12025662.png)
